molecular formula C22H23N3O5S B3009132 3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 1005308-18-8

3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B3009132
CAS No.: 1005308-18-8
M. Wt: 441.5
InChI Key: PYGSDTOUAUCKJD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring, which is further substituted with a 3-methoxybenzyl group. This structure classifies it within a family of thiazole-based molecules that are of significant interest in medicinal chemistry research for developing novel anti-infective agents. Its molecular framework is similar to other investigated compounds that act as potential inhibitors of bacterial Mur enzymes (MurB-MurF), which are essential, non-redundant cytoplasmic enzymes in the peptidoglycan biosynthesis pathway . As the peptidoglycan cell wall is critical for bacterial viability and has no counterpart in mammalian cells, the Mur pathway represents a promising target for selective antibacterial intervention with potentially low host toxicity . The distinct thiazole scaffold present in this compound is a recognized pharmacophore in drug discovery, featured in compounds studied for various biological activities . This product is intended for research purposes to investigate its biochemical activity, mechanism of action, and potential therapeutic applications. It is supplied as a high-purity solid for in vitro experimental use. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly not for human consumption.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-7-5-4-6-15(17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)14-8-9-18(29-2)19(10-14)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGSDTOUAUCKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of benzamides can vary widely depending on their chemical structure. These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential antioxidant activity, it could help neutralize harmful free radicals in the body. Its antimicrobial and antifungal activities suggest it could inhibit the growth of certain microorganisms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the body could interact with the compound, potentially altering its effects.

Biological Activity

3,4-Dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, particularly focusing on its implications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of 3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring.
  • Introduction of the methoxy and amine functional groups.
  • Amide bond formation with benzoyl derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression.
  • Antiviral Properties : Preliminary studies indicate that it may enhance intracellular levels of antiviral proteins, potentially inhibiting viral replication.

Antitumor Effects

Recent studies have indicated that derivatives similar to 3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant antitumor activity. For instance:

  • Case Study : In vitro tests demonstrated that certain analogs inhibited cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.

Antiviral Activity

Research has highlighted the compound's potential against viral infections:

  • Mechanism : By increasing levels of APOBEC3G, a protein known to inhibit HBV replication, the compound may serve as a promising candidate for antiviral therapy.

Data Table: Biological Activities and Effects

Biological ActivityEffect ObservedReference
AntitumorInhibition of cell proliferation
AntiviralEnhanced APOBEC3G levels leading to HBV inhibition
Enzyme InhibitionInhibition of kinase activity

Research Findings

  • Antitumor Activity : A study reported that compounds with similar structures significantly reduced tumor growth in xenograft models, suggesting robust anticancer properties.
  • Antiviral Studies : Another investigation focused on the anti-HBV activity demonstrated that the compound could effectively reduce viral load in infected cell cultures.
  • Pharmacokinetics : Research into the pharmacokinetic profiles revealed favorable absorption and distribution characteristics, indicating potential for therapeutic use.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to 3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, a study demonstrated that thiazole-based compounds effectively induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt signaling pathway .

1.2 Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research has indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. A particular study noted that the thiazole moiety enhances the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been highlighted in several studies. These compounds may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects is primarily through interaction with various biological targets. It is believed to act on multiple receptors and enzymes involved in disease pathways, thereby modulating cellular responses.

2.2 Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications in the thiazole ring or substitution patterns on the benzamide moiety can significantly affect their biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancerDemonstrated that thiazole derivatives induce apoptosis in breast cancer cells via PI3K/Akt pathway modulation .
Study BAntimicrobialShowed effective inhibition of E. coli and S. aureus growth with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Study CAnti-inflammatoryFound reduction in TNF-alpha levels in macrophages treated with thiazole derivatives .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents on Benzamide Key Structural Features Molecular Weight (g/mol) Bioactivity Notes
Target Compound 3,4-Dimethoxy Thiazole-linked 2-methoxybenzylamino ethyl 455.5 Potential kinase inhibition (analogous to ).
4-Chloro-N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide 4-Chloro 3-Methoxybenzyl group instead of 2-methoxybenzyl 415.9 Increased electrophilicity due to Cl; possible enhanced binding to hydrophobic pockets.
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxy + dihydrodioxin Dihydrodioxin substituent 455.5 Improved metabolic stability due to fused dioxin ring .

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The dihydrodioxin analog () introduces steric bulk, possibly reducing off-target interactions compared to the smaller 2-methoxybenzyl group.

Thiazole and Thiadiazole Derivatives with Similar Backbones

Compound Class Core Structure Example Compound Key Features Bioactivity
Thiazole-Based Amides Benzamide-thiazole N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Triazole linker, benzo[d]thiazole substituents Kinase inhibition (e.g., Alzheimer’s targets) .
Thiadiazole Derivatives Thiadiazole-amine (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene group Broad-spectrum antifungal/insecticidal activity .
Urea-Thiazole Hybrids Thiazole-urea 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Urea linker, piperazine moiety High yields (70–78%), potential anticancer activity .

Key Observations :

  • Linker Flexibility : The target compound’s ethyl-thiazole linker offers conformational flexibility, whereas rigid triazole or urea linkers () may restrict binding modes.
  • Bioactivity Correlation : Thiadiazoles () exhibit stronger antifungal activity, while thiazole-ureas () show promise in oncology due to trifluoromethyl groups enhancing membrane permeability.

Comparison with Trimethoxyphenyl Analogs

  • Trimethoxyphenyl-Based Synthesis : Uses oxazolone intermediates and phenyl hydrazine, yielding compounds with enhanced π-π stacking (e.g., trimethoxy groups in ).
  • Yield Optimization : The target compound’s synthesis likely requires stringent control of methoxy group reactivity to avoid side reactions.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis involves refluxing 2-amino-4-phenylthiazole with veratraldehyde in absolute ethanol using acetic acid as a catalyst. Key parameters include:

  • Reaction Time : Extending reflux time beyond 7 hours may improve imine formation .
  • Solvent Choice : Absolute ethanol minimizes side reactions; alternatives like DMSO could alter kinetics .
  • Purification : Recrystallization from ethanol removes unreacted precursors, enhancing purity .
  • Catalyst Optimization : Adjusting acetic acid concentration (2–3 drops) may balance reaction rate and byproduct formation .

Q. What spectroscopic techniques are critical for structural confirmation?

A multi-technique approach is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets?

  • Ligand Preparation : Optimize the compound’s 3D structure using tools like AutoDock Vina, accounting for methoxy and thiazole moieties .
  • Target Selection : Prioritize enzymes like bacterial dihydrofolate reductase or fungal lanosterol demethylase, given structural similarity to antimicrobial thiazoles .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors and validate via mutagenesis assays .

Q. How should contradictory biological activity data be analyzed across studies?

Conflicting results (e.g., variable MIC values against S. aureus) may arise from:

  • Structural Analogues : Substituent changes (e.g., nitro vs. methoxy groups) alter solubility and target affinity .
  • Assay Conditions : Differences in bacterial strain viability or culture media pH can modulate efficacy .
  • Resistance Mechanisms : Efflux pump expression in clinical isolates may reduce potency . Resolution Strategy : Standardize assays (CLSI guidelines) and synthesize derivatives with controlled substituent variations .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups on methoxy residues to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro testing; for in vivo, employ cyclodextrin encapsulation .
  • Structural Modifications : Replace methoxy with hydroxyl groups (via demethylation) or incorporate polar triazole rings .

Q. How can QSAR models guide the design of more potent derivatives?

  • Descriptor Selection : Include logP (lipophilicity), molar refractivity (polarizability), and Hammett constants (electron-withdrawing effects) .
  • Training Data : Use IC₅₀ values from antimicrobial assays of analogues (e.g., varying arylthiazole substituents) .
  • Validation : Apply leave-one-out cross-validation; prioritize derivatives with predicted activity 2–3-fold higher than parent compound .

Methodological Considerations

Q. What synthetic routes are viable for introducing diverse substituents on the thiazole ring?

  • Mannich Reaction : Introduce aminoalkyl groups via formaldehyde and secondary amines .
  • Suzuki Coupling : Attach arylboronic acids to the thiazole’s 4-position using Pd catalysts .
  • Schiff Base Formation : Condense aldehydes with the amine group on the thiazole to create imine-linked derivatives .

Q. How do steric and electronic effects of substituents influence reactivity?

  • Steric Effects : Bulky groups (e.g., trifluoromethyl) at the thiazole’s 4-position hinder enzyme binding but improve metabolic stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitution .

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